molecular formula C17H14O7 B101506 Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate CAS No. 82091-12-1

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate

Cat. No.: B101506
CAS No.: 82091-12-1
M. Wt: 330.29 g/mol
InChI Key: QAWMIDIJFWHLAQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate is a chemical compound with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol. It is known for its complex structure, which includes multiple ester and ether functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate typically involves esterification and etherification reactions. The starting materials often include 2-hydroxybenzoic acid and methyl 2-hydroxybenzoate. The reaction conditions usually require the presence of a strong acid catalyst, such as sulfuric acid, and an organic solvent like methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in its structure allow it to participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxybenzoate
  • Methyl 2-(2-hydroxyphenoxy)benzoate
  • Methyl 2-(2-methoxyphenoxy)benzoate

Uniqueness

Methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate is unique due to its combination of ester and ether functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(2-methoxycarbonylphenoxy)carbonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-21-15(18)11-7-3-5-9-13(11)23-17(20)24-14-10-6-4-8-12(14)16(19)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMIDIJFWHLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403644
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82091-12-1
Record name Benzoic acid, 2,2'-[carbonylbis(oxy)]bis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-methyl salicylate carbonate
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